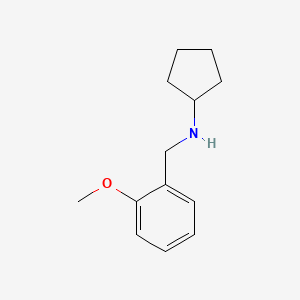

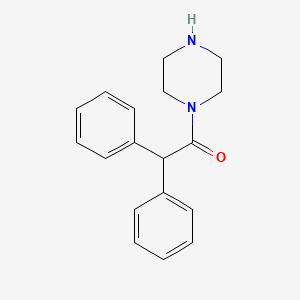

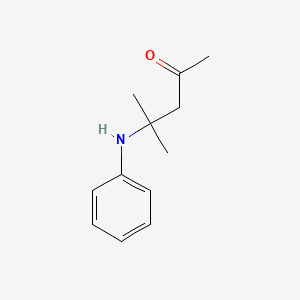

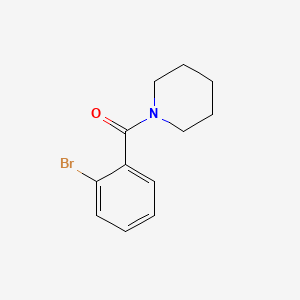

![molecular formula C16H17NO3 B1269774 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 330645-19-7](/img/structure/B1269774.png)

3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its derivatives involves various strategies, including the starting from 3-(4-Phenyl) benzoyl propionic acid to synthesize a range of heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These syntheses often utilize reactions with different nucleophiles, highlighting the versatility of the starting material and the synthetic pathways available for generating complex molecular architectures (Soliman, Bakeer, & Attia, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its analogs plays a crucial role in their reactivity and applications. For instance, studies have employed X-ray diffraction analysis to determine the molecular and crystal structures of related compounds, providing insights into their structural characteristics and the implications for their chemical behavior and synthesis pathways (Shestopalov, Emelianova, & Nesterov, 2002).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes their participation in carbopalladation reactions, leading to the synthesis of complex heterocyclic structures like 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These reactions demonstrate the compound's utility in constructing diverse molecular frameworks, which can be further functionalized or utilized in various chemical contexts (Tian, Pletnev, & Larock, 2003).

Applications De Recherche Scientifique

Materials Science Applications

- Phloretic acid, a phenolic compound related to 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way for a multitude of applications in materials science due to the large number of -OH bearing compounds (Acerina Trejo-Machin et al., 2017).

Medicinal Chemistry and Drug Development

- In the realm of drug development, compounds structurally similar to this compound have been synthesized and evaluated for their potential as PPARγ agonists, showing promise for the treatment of type 2 diabetes due to their antihyperglycemic and antihyperlipidemic activities (B. Henke et al., 1998).

Organic Synthesis

- The compound has been implicated in various organic synthesis methodologies, including the synthesis of heterocyclic compounds, indicating its utility in constructing complex molecular architectures (A. Y. Soliman et al., 2010).

- Additionally, methods have been developed for the synthesis of analogs and derivatives, expanding the chemical toolkit available for research and development in chemistry and pharmacology (M. M. Orlinskii, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODMAXQPPKRFPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954684 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330645-19-7 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

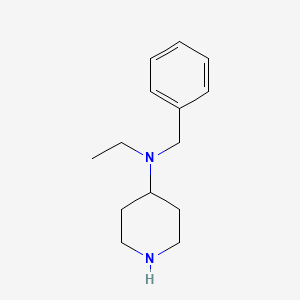

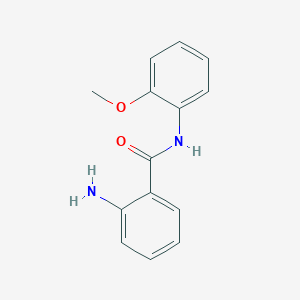

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)